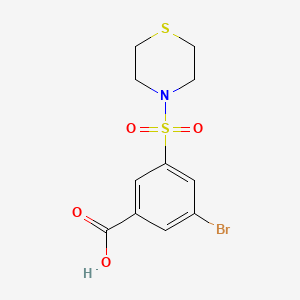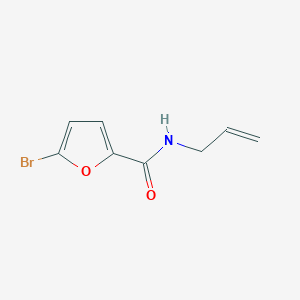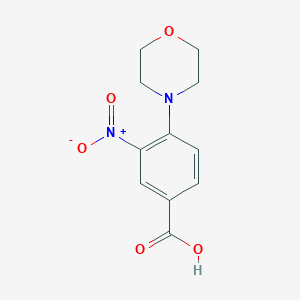
4-Morpholino-3-nitrobenzoic Acid
Vue d'ensemble
Description
4-Morpholino-3-nitrobenzoic acid (MNBA) is an organic compound that is widely used in the field of research and industry due to its versatile properties. It is a member of morpholines and is an aromatic compound .
Synthesis Analysis
The synthesis of this compound could involve a multi-step synthetic sequence . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of this compound is C11H12N2O5. It has an average mass of 252.223 Da and a monoisotopic mass of 252.074615 Da . The vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve multiple steps. For instance, it can be used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the synthesis of new copper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 477.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Applications De Recherche Scientifique
Supramolecular Architecture and Hydrogen Bonding Networks : The study by Chumakov et al. (2006) focused on the crystal structures of six novel salts of 4-nitrobenzoic acid, including morpholinium 4-nitrobenzoate. The research revealed how these compounds' ionic forms serve as building blocks in supramolecular architecture, held together by N-H···O and O-H···O hydrogen bonds.
Organic Nonlinear Optical Materials : Karthick et al. (2018) conducted experimental and quantum chemical studies on Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), a second-order nonlinear optical (NLO) material. They discovered that M2C4N has a chiral structure and is a phase-matchable NLO crystal, suitable for device fabrication.
Synthesis and Antimicrobial Activity : A study by Janakiramudu et al. (2017) involved the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The compounds exhibited promising antimicrobial activity against bacteria and fungi.
Pharmacological Research : Kato et al. (1996) conducted research on 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of mosapride, a gastroprokinetic agent. The study aimed to confirm the structures of mosapride's minor metabolites and assess their serotonin-4 receptor binding affinity.
Catalytic Reduction Studies : Fernández et al. (2004) investigated the catalytic reduction of 4-nitrobenzoic acid using Rhodium(I) complexes. This research is significant for its high chemoselectivity for aromatic nitro groups, enabling the production of aromatic amines in high yields.
Safety and Hazards
Propriétés
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBONXEMNOUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392190 | |
| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26577-59-3 | |
| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluorophenyl)methyl]-2-methylindole](/img/structure/B1364292.png)
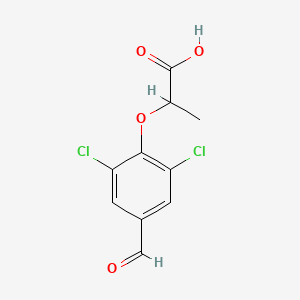
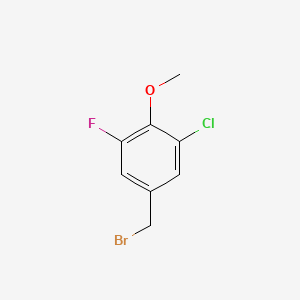

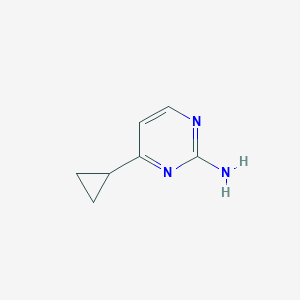
![[1-(3-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364308.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)
![3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline](/img/structure/B1364314.png)
![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)
![methyl (E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]-2-propenoate](/img/structure/B1364318.png)
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
